Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-
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Overview
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system and is used in corrosion inhibition.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a similar structural motif, used in flavor and fragrance industries.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is unique due to its specific combination of a cyclopentane ring fused with an oxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61387-13-1 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-5-10(8-9)14-15-13(16)11-6-3-7-12(11)17-14/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
FXGSTHWZSRBTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=O)C3=C(O2)CCC3 |
Origin of Product |
United States |
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